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Cat. No.: B1678686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Qyl-685, also known as methyl ((((Z)-2-((2,6-diamino-9H-purin-9-

yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a potent antiviral agent

belonging to the class of nucleoside analogues.[1] Its unique structure, featuring a (Z)-

methylenecyclopropane moiety as a carbocyclic replacement for the ribose sugar and a

phosphoro-L-alaninate "ProTide" group, allows for efficient intracellular delivery and conversion

to the active triphosphate form.[2][3] This ProTide technology bypasses the often rate-limiting

initial phosphorylation step, a common resistance mechanism for many nucleoside drugs.[4][5]

Qyl-685 has demonstrated significant in vitro activity against human immunodeficiency virus

(HIV-1), including drug-resistant strains.[1][2] These application notes provide a detailed

overview of the synthetic methodologies for Qyl-685, intended to guide researchers in its

laboratory-scale preparation for further investigation.

The synthesis of Qyl-685 can be conceptually divided into two primary stages:

Synthesis of the Parent Nucleoside Analogue: Construction of the core structure, (Z)-2-((2,6-

diamino-9H-purin-9-yl)methylene)cyclopropyl)methanol.

ProTide Moiety Installation: Phosphorylation of the parent nucleoside analogue to introduce

the methyl phenyl phosphoro-L-alaninate group.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1678686?utm_src=pdf-interest
https://www.benchchem.com/product/b1678686?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10348777/
https://journals.asm.org/doi/abs/10.1128/aac.43.10.2479?doi=10.1128/aac.43.10.2479
https://pmc.ncbi.nlm.nih.gov/articles/PMC89504/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00734
https://pmc.ncbi.nlm.nih.gov/articles/PMC7075648/
https://www.benchchem.com/product/b1678686?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10348777/
https://journals.asm.org/doi/abs/10.1128/aac.43.10.2479?doi=10.1128/aac.43.10.2479
https://www.benchchem.com/product/b1678686?utm_src=pdf-body
https://www.benchchem.com/product/b1678686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This document outlines the experimental protocols for these key stages, based on established

methodologies for the synthesis of methylenecyclopropane nucleoside analogues and ProTide

prodrugs.[6][7]

Data Presentation
Table 1: Summary of Key Intermediates and Final
Product

Compound Name Molecular Formula
Molecular Weight (
g/mol )

Typical Physical
Form

(Z)-9-((2-

(hydroxymethyl)cyclop

ropylidene)methyl)-9H

-purin-2,6-diamine

C10H12N6O 232.24 Solid

Qyl-685 (methyl

((((Z)-2-((2,6-diamino-

9H-purin-9-

yl)methylene)cyclopro

pyl)methoxy)

(phenoxy)phosphoryl)-

L-alaninate)

C20H24N7O5P 473.42 Solid powder

Experimental Protocols
Protocol 1: Synthesis of the Parent Nucleoside
Analogue ((Z)-9-((2-
(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-
diamine)
This protocol is based on the general method for the alkylation-elimination reaction to form

methylenecyclopropane nucleoside analogues.[7][8] The key steps involve the stereoselective

synthesis of a suitable cyclopropane precursor followed by coupling with the purine base.

Materials:
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2,6-Diaminopurine

Ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate

Potassium carbonate (K2CO3), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

Tetrahydrofuran (THF), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous magnesium sulfate (MgSO4)

Silica gel for column chromatography

Procedure:

Alkylation-Elimination:

To a solution of 2,6-diaminopurine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (3.0

eq).

Add a solution of ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate (1.2

eq) in anhydrous DMF dropwise at room temperature.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC until the

starting material is consumed.

Cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to separate the Z and E

isomers, yielding ethyl (Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropane-1-

carboxylate.

Reduction of the Ester:

Dissolve the purified Z-isomer ester (1.0 eq) in anhydrous THF and cool to -78 °C under a

nitrogen atmosphere.

Add DIBAL-H (2.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature at

-78 °C.

Stir the reaction mixture at -78 °C for 2-3 hours.

Quench the reaction by the slow addition of methanol, followed by saturated aqueous

Rochelle's salt solution.

Allow the mixture to warm to room temperature and stir until two clear layers form.

Extract the aqueous layer with EtOAc (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford (Z)-9-((2-

(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine.

Protocol 2: Synthesis of Qyl-685 via the ProTide
Approach
This protocol describes the coupling of the parent nucleoside analogue with a pre-formed

phosphorochloridate reagent.[4][5]

Materials:

(Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine

Phenyl (methoxy-L-alaninyl) phosphorochloridate
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N-Methylimidazole (NMI)

Dichloromethane (DCM), anhydrous

Pyridine, anhydrous

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Procedure:

Phosphorylation Reaction:

Dissolve the parent nucleoside analogue (1.0 eq) in a mixture of anhydrous pyridine and

anhydrous DCM at room temperature under a nitrogen atmosphere.

Add N-Methylimidazole (NMI) (1.5 eq) to the solution.

In a separate flask, prepare a solution of phenyl (methoxy-L-alaninyl) phosphorochloridate

(1.2 eq) in anhydrous DCM.

Add the phosphorochloridate solution dropwise to the nucleoside solution at 0 °C.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

Monitor the reaction by TLC or LC-MS.

Work-up and Purification:

Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution

and then with brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.
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Purify the crude residue by silica gel column chromatography, using a gradient of

methanol in dichloromethane, to yield Qyl-685 as a solid. The product may be a mixture of

diastereomers at the phosphorus center, which may be separable by careful

chromatography.

Visualizations
Synthetic Pathway of Qyl-685

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1678686?utm_src=pdf-body
https://www.benchchem.com/product/b1678686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stage 1: Parent Nucleoside Synthesis

Stage 2: ProTide Moiety Installation

2,6-Diaminopurine

Ethyl (Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropane-1-carboxylate

K2CO3, DMF

Ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate

(Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine

DIBAL-H, THF

Qyl-685

NMI, DCM/Pyridine

Phenyl (methoxy-L-alaninyl) phosphorochloridate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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